molecular formula C7H15ClN2O B3118728 2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride CAS No. 24152-97-4

2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride

Cat. No.: B3118728
CAS No.: 24152-97-4
M. Wt: 178.66 g/mol
InChI Key: VVNNTHQEKBSDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a chemical compound with the molecular formula C7H14N2O·HCl. It is a derivative of pyrrolidine and is known for its applications in various scientific research fields. The compound is characterized by its crystalline powder form and is often used in chemical synthesis and biological studies.

Scientific Research Applications

2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Mechanism of Action

Target of Action

The primary targets of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride are protein-transporting monoamines, specifically dopamine, noradrenaline, and serotonin . These neurotransmitters play crucial roles in regulating mood, sleep, attention, and a variety of other physiological processes.

Mode of Action

This compound interacts with its targets by inhibiting the reuptake of these monoamines in the synaptic gap . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to various physiological changes.

Biochemical Pathways

The compound affects the monoaminergic pathways, specifically the dopaminergic, noradrenergic, and serotonergic pathways . The downstream effects of this interaction can include increased alertness (dopamine), heightened response to stress (noradrenaline), and enhanced mood (serotonin).

Pharmacokinetics

Similar cathinone derivatives are known to easily pass through the blood-brain barrier due to their structural similarities with phenethylamine This suggests that the compound may have good bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride typically involves the reaction of pyrrolidine with a suitable precursor. One common method is the reaction of pyrrolidine with 2-bromo-1-phenylpropan-1-one in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Comparison with Similar Compounds

2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride can be compared with other similar compounds such as:

    α-Pyrrolidinoisohexanophenone (α-PiHP): A stimulant drug with similar reuptake inhibition properties.

    α-Pyrrolidinopentiophenone (α-PVP): Another cathinone derivative with potent stimulant effects.

    2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: A compound with similar structural features and biological activities.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-amino-1-pyrrolidin-1-ylpropan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6(8)7(10)9-4-2-3-5-9;/h6H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNNTHQEKBSDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24152-97-4
Record name 1-Propanone, 2-amino-1-(1-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24152-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
Reactant of Route 2
2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.